Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3 |
InChI Key |
HPLKZZNEIGEKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Pyridin-4-yl derivatives (such as 4-pyridinecarboxaldehyde or 4-pyridinyl amines)
- Dimethylamine or dimethylamino-containing intermediates
- Ethyl acetate or ethyl ester precursors
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Catalysts like Pd-based complexes (e.g., Pd2(dba)3) for cross-coupling reactions
- Bases such as t-BuONa or triethylamine (TEA)
- Solvents including methanol, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene
Detailed Preparation Methods
Method Based on Amide Coupling and Esterification (Method D)
This method involves coupling a 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine intermediate with an acid derivative using EDCI as a coupling reagent in pyridine solvent at room temperature (~25 °C) for 12 hours. The reaction mixture is then worked up by aqueous extraction and organic phase drying to isolate the product.
- 1 equivalent of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine is dissolved in pyridine.
- 1.3 equivalents of the corresponding acid and 3 equivalents of EDCI are added.
- Stirring at 25 °C for 12 hours.
- Workup includes dilution with water, extraction with ethyl acetate, washing with brine, drying over anhydrous Na2SO4, and concentration under reduced pressure.
- Purification by preparative HPLC if necessary.
Multi-Step Synthesis Involving Pyridine Derivatives and Dimethylaminoacetate
According to Vulcanchem data, the synthesis typically involves:
Hydrolysis and Acidification Route to Intermediate Acid
This compound can be hydrolyzed to 2-(dimethylamino)-2-(pyridin-4-yl)acetic acid using lithium hydroxide in a THF/methanol/water mixture at 20 °C for 3 hours, followed by acidification with hydrochloric acid to pH 6.
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| 1 | LiOH in THF/MeOH/H2O (1:1:1) | 3 h | 20 °C | Hydrolysis of ester to acid |
| 2 | Acidification with 1N HCl to pH 6 | — | Room Temp | Isolation of dihydrochloride |
This intermediate acid can then be used for further coupling or derivatization.
Amide Formation and Optimization Studies
In related synthetic routes involving dimethylaminoethyl amides, amide bond formation is optimized by varying coupling reagents, bases, solvents, and reaction times. For example, EDCI with HOBt as an additive and triethylamine as a base in DMF solvent at room temperature for 16 hours affords high yields (up to 80%) of amide products.
Optimization Data Summary:
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| HATU | TEA | DMF | 16 | 25 | Low yield |
| PyBOP | TEA | THF | 16 | 27-40 | Moderate yield, needs purification |
| EDCI + HOBt | TEA | DMF | 16 | 80 | High yield, crude product usable |
| EDCI + HOBt | DIPEA | DMF | 12 | 30 | Lower yield with DIPEA |
| T3P | TEA | DMF | — | 60-65 | Good yield but costly reagent |
This optimization is relevant for coupling steps in the synthesis of related dimethylamino-substituted pyridinyl esters and amides.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The use of EDCI as a coupling reagent is preferred due to high yields and mild conditions.
- Pyridine is a common solvent for coupling reactions involving pyridinyl amines.
- Ester hydrolysis under basic conditions followed by acidification is a reliable route to obtain the acid intermediate from the ester.
- Optimization of amide coupling conditions significantly impacts yield and purity; EDCI/HOBt/TEA in DMF is optimal.
- Dimethylamino groups enhance lipophilicity, which is beneficial for biological activity and membrane permeability.
- Purification is often achieved via preparative HPLC or silica gel chromatography depending on the crude product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is being investigated for its potential as a therapeutic agent due to its interaction with biological targets. Research indicates that compounds with similar structures may act as inhibitors for specific receptors involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) . These compounds can exhibit high potency against mutant forms of EGFR, which are implicated in various cancers, suggesting that this compound could be useful in developing targeted cancer therapies.
Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationships (SARs) of related compounds to optimize their efficacy and safety profiles. For example, modifications to the pyridine ring or the dimethylamino group can significantly influence the biological activity of these compounds . Such investigations are crucial for identifying lead compounds for further development.
Pharmacological Insights
Mechanism of Action
The compound is thought to engage with various neurotransmitter systems due to its structural features. Its ability to modulate receptors such as the muscarinic acetylcholine receptor (M3 mAChR) has been documented, indicating potential applications in treating conditions like overactive bladder or other smooth muscle-related disorders .
Bioavailability and Pharmacokinetics
Research on pharmacokinetics shows that related compounds exhibit favorable absorption and distribution characteristics when administered orally. For instance, a compound structurally similar to this compound demonstrated a half-life of approximately 7.8 hours and moderate clearance rates in preclinical studies . Understanding these properties is essential for optimizing dosage forms and therapeutic regimens.
Industrial Applications
Cosmetic Formulations
this compound may also find applications in cosmetic formulations due to its potential skin benefits. Research emphasizes the importance of evaluating safety and efficacy for new cosmetic ingredients, which could include this compound if proven effective .
Synthesis of Derivatives
The compound's amino group allows for further chemical modifications, leading to the synthesis of various derivatives that may possess unique properties or enhanced activities. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Table: Overview of Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pyridine ring may also interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Pyridine-Containing Esters Without Dimethylamino Groups
Example : Ethyl 2-(pyridin-4-yl)acetate (CAS 22536-63-6)
- Structural Difference: Lacks the dimethylamino group at the 2-position.
- Impact: The absence of the dimethylamino group reduces basicity and alters solubility.
- Applications: Primarily used as a synthetic intermediate, whereas the dimethylamino analog may exhibit enhanced reactivity in polymerization or metal coordination due to its electron-rich amine group .
Piperidine-Based Analogs
Example : Ethyl 2-(piperidin-4-yl)acetate
- Structural Difference: Replaces the pyridine ring with a piperidine ring and lacks the dimethylamino substituent.
- Physicochemical Properties: LogP: 0.65 (indicating moderate lipophilicity). TPSA: 46.2 Ų (lower than the pyridine-dimethylamino analog due to reduced aromatic nitrogen exposure). Bioavailability: High GI absorption (83%) compared to pyridine derivatives, which may have reduced absorption due to stronger hydrogen bonding .
- Applications : Used in drug synthesis targeting central nervous system (CNS) disorders, leveraging its BBB permeability.
Pyrimidine and Thioether Derivatives
Examples :
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate (CAS 80653-68-5):
- Structural Feature : Incorporates a pyrimidine ring and a sulfanyl linker.
- Crystal Structure : Pyridine and pyrimidine rings form a dihedral angle of 3.8°, favoring planar stacking interactions. Weak C–H···O hydrogen bonds enhance solid-state stability .
- Applications : Used in coordination polymers for catalysis or material science.
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS 20045-78-7):
Dimethylamino-Containing Esters in Polymer Chemistry
Examples :
Ethyl 4-(dimethylamino)benzoate: Reactivity: Demonstrates higher degree of conversion in resin polymerization than 2-(dimethylamino)ethyl methacrylate due to resonance stabilization of the amine group. Physical Properties: Produces resin cements with superior mechanical strength, attributed to reduced steric hindrance compared to bulkier methacrylate derivatives .
2-(Dimethylamino)ethyl methacrylate: Role: Acts as a co-initiator in photopolymerization. However, its performance is highly dependent on diphenyliodonium hexafluorophosphate (DPI) concentration, unlike Ethyl 4-(dimethylamino)benzoate, which is less DPI-sensitive .
Thiazole and Fluorinated Derivatives
Examples :
Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate (CAS 80653-68-5):
- Structural Feature : Thiazole ring introduces sulfur-based hydrogen bonding.
- Properties : PSA = 80.32 Ų (higher than the target compound), enhancing solubility in polar solvents .
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate (CAS 1823182-35-9): Structural Feature: Fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity (LogP ~4.0 estimated). Applications: Potential use in agrochemicals or antiviral agents due to fluorine’s electron-withdrawing effects .
Biological Activity
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 224.27 g/mol
The compound features a pyridine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that certain pyridine-containing compounds showed potent anti-proliferative effects against human cancer cell lines such as HepG2 and A549, with IC values often below 10 µM, suggesting strong cytotoxicity towards cancer cells while maintaining low toxicity to normal cells .
The mechanism of action for compounds related to this compound typically involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. This inhibition can lead to reduced levels of endocannabinoids, affecting various physiological processes .
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells via caspase activation, specifically caspase-3, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the pyridine ring significantly affect potency. For example, modifications at the 4-position often enhance binding affinity and selectivity towards biological targets .
- Dimethylamino Group : The presence of the dimethylamino group has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound and its analogs:
-
Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited cancer cell proliferation with IC values ranging from 1 to 10 µM against various cancer lines .
Compound Cell Line IC (µM) Compound A HepG2 <10 Compound B A549 <10 - Inhibition Studies : The compound has been evaluated for its ability to inhibit NAPE-PLD, showing promising results with pIC values indicating nanomolar potency in some derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate, and which reaction conditions are critical for achieving high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with halogenated intermediates (e.g., 2-chloromethylthiirane) under reflux conditions in polar aprotic solvents like DMF or THF . Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (70–90°C), and using catalysts such as triethylamine to enhance yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate high-purity product.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD analysis at 291 K with a data-to-parameter ratio of 17.5 and R factor <0.04 provides precise bond lengths and angles, confirming the pyridine and dimethylamino moieties . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups.
Q. What spectroscopic techniques are recommended for routine characterization of this compound?
- Methodological Answer : A combination of ¹H NMR (to confirm ethyl ester protons at δ 1.2–1.4 ppm and pyridin-4-yl aromatic protons at δ 8.5–8.7 ppm), ¹³C NMR (to identify carbonyl carbons at ~170 ppm), and IR spectroscopy (C=O stretch at ~1740 cm⁻¹) is essential. Mass spectrometry (ESI-MS or EI-MS) confirms the molecular ion peak (e.g., m/z 266.3162 for analogous compounds) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly regarding solvent selection and catalyst use?
- Methodological Answer : Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., triethylamine vs. DMAP). For example, DMF increases reaction rates due to its high polarity but may require lower temperatures to avoid side reactions. Kinetic studies (e.g., time-resolved NMR) can identify intermediate formation, while Design of Experiments (DoE) models (e.g., factorial designs) statistically determine optimal molar ratios and reaction times .
Q. How can contradictions in bioactivity data across studies be resolved, particularly for neuroprotective or cytotoxic assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For neuroprotective studies, standardize assays using primary neuronal cultures (e.g., SH-SY5Y cells) with positive controls (e.g., riluzole). Dose-response curves (IC₅₀/EC₅₀) and mechanistic studies (e.g., ROS inhibition, mitochondrial membrane potential assays) clarify conflicting results. Cross-validation with structurally similar compounds (e.g., ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) provides additional insights .
Q. How does the crystal packing revealed by X-ray diffraction inform the compound’s stability and reactivity?
- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., π-π stacking between pyridine rings, hydrogen bonds involving dimethylamino groups) that stabilize the crystal lattice. These interactions correlate with thermal stability (TGA/DSC data) and solubility profiles. For instance, strong hydrogen-bonding networks may reduce solubility in non-polar solvents, guiding solvent selection for formulation .
Safety and Handling
Q. What are the key safety considerations for handling and storing this compound in a research laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. The compound may require storage at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Use fume hoods and PPE (nitrile gloves, lab coat) during handling. In case of exposure, immediate decontamination (e.g., water rinse for skin/eyes) and medical consultation are mandatory. Stability studies (accelerated aging at 40°C/75% RH) determine shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
